2-(Difluoromethyl)-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid is a fluorinated heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation and trifluoromethylation of imidazole derivatives using reagents such as ClCF₂H and CF₃I under specific conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation and trifluoromethylation processes.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: The difluoromethyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives .
Scientific Research Applications
2-(Difluoromethyl)-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.
Industry: The compound is used in the development of advanced materials with specific properties, such as increased stability and reactivity .
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethyl)-1H-imidazole-4-carboxylic acid
- 5-(Trifluoromethyl)-1H-imidazole-4-carboxylic acid
- 2-(Trifluoromethyl)-1H-imidazole-4-carboxylic acid
Uniqueness
2-(Difluoromethyl)-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid is unique due to the simultaneous presence of both difluoromethyl and trifluoromethyl groups. This dual substitution enhances its chemical stability, reactivity, and potential biological activity compared to similar compounds with only one fluorinated group .
Properties
IUPAC Name |
2-(difluoromethyl)-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F5N2O2/c7-3(8)4-12-1(5(14)15)2(13-4)6(9,10)11/h3H,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFSBELCGDGYGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=N1)C(F)F)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F5N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.